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molecular formula C8H5BrN2O2 B592048 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-93-2

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B592048
M. Wt: 241.044
InChI Key: NNBDKJHKUYMGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150568B2

Procedure details

To a solution of ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (67 g, 250 mmol) in methanol (500 mL), sodium hydroxide (2N, 249 ml, 500 mmol) was added. The resulting solution was stirred overnight at room temperature. The pH of the solution was adjusted to pH=6 with HCl (2N). The solids were collected by filtration to afford 7-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid as white solid. MS [M+H]+ 241/243. 1H-NMR: (DMSO-d6, 300 MHz): 13.3 (br, 1H), 9.19 (dd, J=7.5, 0.9 Hz, 1H), 8.25 (s, 1H), 8.15 (d, J=1.5 Hz, 1H), 7.39 (dd, J=7.5, 1.8 Hz, 1H).
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
249 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([O:13]CC)=[O:12])=[CH:9][N:10]=[C:4]2[CH:3]=1.[OH-].[Na+].Cl>CO>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([OH:13])=[O:12])=[CH:9][N:10]=[C:4]2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
BrC1=CC=2N(C=C1)C(=CN2)C(=O)OCC
Name
Quantity
249 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)C(=CN2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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